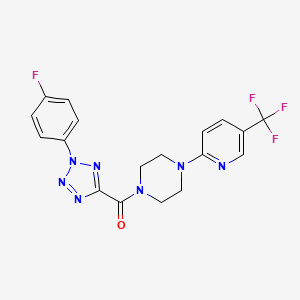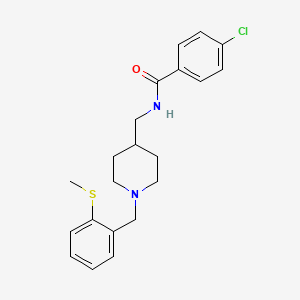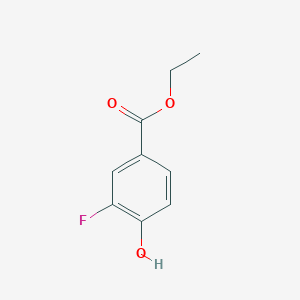![molecular formula C20H16ClF3N4OS B2410494 7-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine CAS No. 338416-24-3](/img/structure/B2410494.png)
7-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C20H16ClF3N4OS and its molecular weight is 452.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Structure Studies
- Synthesis of Pyrrolopyrimidine Derivatives : Research on pyrrolo[2,3-d]pyrimidines includes the synthesis of various derivatives, exploring their potential as nucleoside analogues and polymerase substrates for incorporation into DNA (Williams, Loakes, & Brown, 1998).
- Tricyclic Purine Analogue Synthesis : Studies have investigated the synthesis of tricyclic ring systems as purine analogues, creating novel pyrrolo[2,3-d]pyrimidine derivatives for potential precursors (Williams & Brown, 1995).
Biological Activities and Applications
- Thymidylate Synthase Inhibition : Certain pyrrolo[2,3-d]pyrimidines have been synthesized as potential inhibitors of thymidylate synthase, exploring their use as antitumor and antibacterial agents (Gangjee et al., 1996); (Gangjee et al., 1997).
- Antiviral Activity : Syntheses of pyrrolo[2,3-d]pyrimidine derivatives have been explored for their antiviral activities, including against human cytomegalovirus and herpes simplex virus (Saxena et al., 1988).
- GPR119 Agonists for Diabetes Treatment : Discoveries in the realm of 6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidines as GPR119 agonists have shown promise for glucose homeostasis modulation, potentially aiding in the treatment of type 2 diabetes (Katamreddy et al., 2012).
Chemical and Structural Modification Studies
- Chemical Modifications for Biological Activity : Efforts have been made to modify the chemical structure of pyrrolo[2,3-d]pyrimidines to understand their conformational features and to enhance their biological activities, including antimicrobial and antiviral properties (Klečka, Slavětínská, & Hocek, 2015); (Tichy et al., 2017).
Crystallographic and Structural Analysis
- X-ray Diffraction Studies : Single-crystal X-ray diffraction studies have been conducted on pyrrolo[2,3-d]pyrimidine derivatives to ascertain their molecular structures and investigate potential applications in medicinal chemistry (Mo, Wen-yan, He, & Hong-wu, 2007).
Anticancer Applications
- Pyrrolo-pyrimidine Derivatives as Anticancer Agents : Lead optimization studies have been conducted on pyrrolo-pyrimidine derivatives, revealing their potential as anticancer agents through modifications in their molecular structure (Lauria et al., 2012).
properties
IUPAC Name |
7-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-4-methyl-2-methylsulfanyl-5,6-dihydropyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N4OS/c1-11-15-7-8-28(17(15)27-19(26-11)30-2)13-3-5-14(6-4-13)29-18-16(21)9-12(10-25-18)20(22,23)24/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEOIFACFWMBNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=NC(=N1)SC)C3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

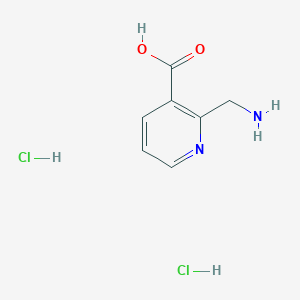
![4-Cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2410412.png)
![1,4-Dimethyl-2-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B2410413.png)
![5-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2410414.png)
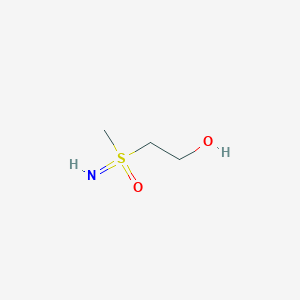

![2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide](/img/structure/B2410417.png)
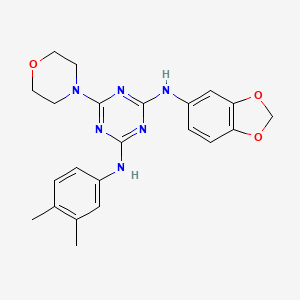
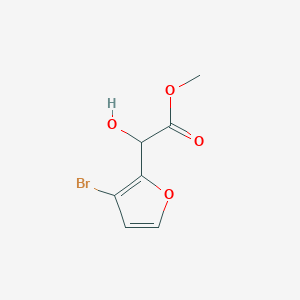
![3-(3,4-dimethoxyphenyl)-5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2410425.png)

